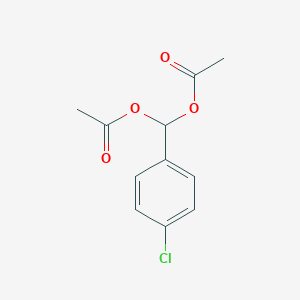![molecular formula C16H26N2O3S B261643 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether, also known as MPSP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether is based on its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that are involved in various cellular processes. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether binds to the catalytic domain of PKC and prevents its activation by blocking the binding of ATP to the kinase domain. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether are mainly related to its ability to inhibit the activity of PKC. This inhibition leads to a decrease in the phosphorylation of downstream targets of PKC, which results in the inhibition of various cellular processes. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in these cells, and regulate insulin secretion, platelet activation, and neuronal function.
実験室実験の利点と制限
The advantages of using 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments are its high potency and selectivity for PKC inhibition. This allows for the specific inhibition of PKC without affecting other kinases or cellular processes. However, the limitations of using 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments are its low solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in scientific research. One direction is the development of more potent and selective PKC inhibitors based on the structure of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether. Another direction is the investigation of the role of PKC in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether is a potent and selective inhibitor of PKC that has been widely used in scientific research. Its mechanism of action involves the inhibition of PKC activity, which results in the inhibition of various cellular processes. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and regulation of insulin secretion, platelet activation, and neuronal function. While there are limitations to the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments, its future directions hold promise for further research in the field of PKC inhibition.
合成法
The synthesis of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether involves several steps. The first step is the synthesis of 4,5-dimethyl-2-sulfonylphenyl propyl ether, which is then reacted with 4-methyl-1-piperazine to produce 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether. The overall yield of the synthesis is around 20%, and the purity of the final product is typically over 95%.
科学的研究の応用
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has also been used to study the role of PKC in the regulation of insulin secretion, platelet activation, and neuronal function.
特性
製品名 |
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether |
|---|---|
分子式 |
C16H26N2O3S |
分子量 |
326.5 g/mol |
IUPAC名 |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-5-10-21-15-11-13(2)14(3)12-16(15)22(19,20)18-8-6-17(4)7-9-18/h11-12H,5-10H2,1-4H3 |
InChIキー |
VQRXOEDXYHFCJR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
正規SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)


